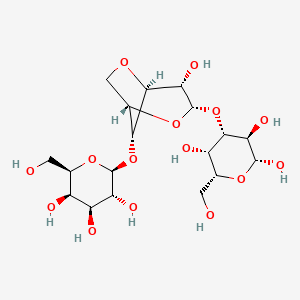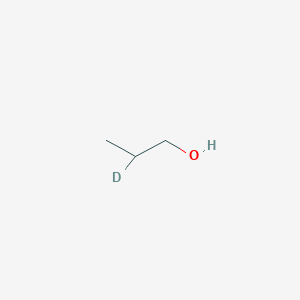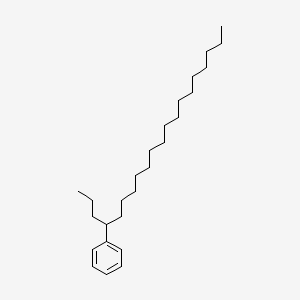
4-Phenyleicosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyleicosane is an organic compound with the molecular formula C26H46. It is a hydrocarbon that consists of a phenyl group attached to a long eicosane chain. This compound is part of a broader class of hydrocarbons known for their diverse applications in various fields, including chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyleicosane typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of benzene with eicosane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve:
Temperature: Around 0-5°C initially, then gradually increased to room temperature.
Solvent: Often a non-polar solvent like dichloromethane (CH2Cl2) is used.
Catalyst: Aluminum chloride (AlCl3) is commonly employed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency and minimize the production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyleicosane can undergo several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce any unsaturated bonds present.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Phenyleicosane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactions.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its hydrophobic properties to encapsulate hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 4-Phenyleicosane primarily involves its interaction with hydrophobic environments. Its long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where it can help in the encapsulation and controlled release of hydrophobic drugs.
Comparación Con Compuestos Similares
Similar Compounds
- 11-Phenylheneicosane (C27H48)
- 7-n-Hexyleicosane (C26H54)
- 11-Benzylheneicosane (C28H50)
Comparison
4-Phenyleicosane is unique due to its specific structure, which combines a phenyl group with a long eicosane chain. This structure imparts distinct physical and chemical properties, such as higher melting and boiling points compared to shorter-chain analogs. Additionally, its hydrophobic nature makes it particularly suitable for applications involving lipid interactions.
Propiedades
Número CAS |
2400-03-5 |
|---|---|
Fórmula molecular |
C26H46 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
icosan-4-ylbenzene |
InChI |
InChI=1S/C26H46/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22-25(21-4-2)26-23-19-17-20-24-26/h17,19-20,23-25H,3-16,18,21-22H2,1-2H3 |
Clave InChI |
RFNYELHDUBVQMR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(CCC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)
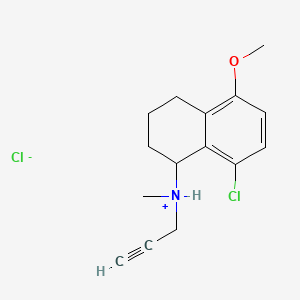

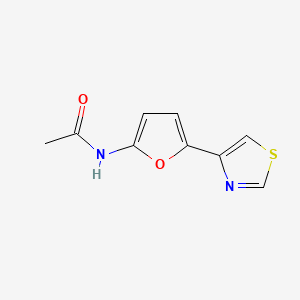
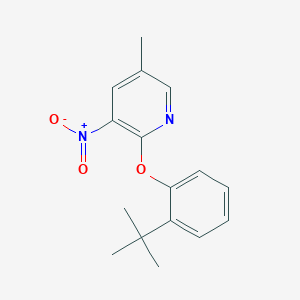
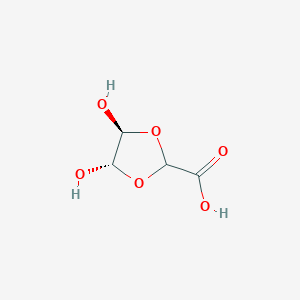
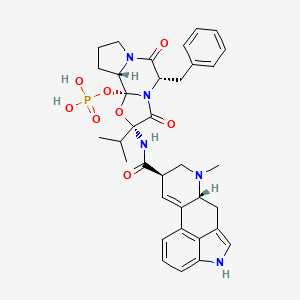

![[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride](/img/structure/B13785343.png)


![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)
